(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane

Description

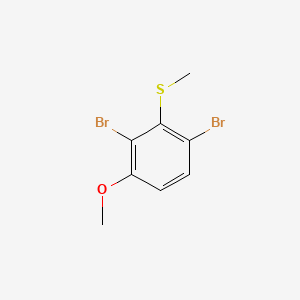

(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a methyl sulfane (thioether) group attached to a substituted phenyl ring. The phenyl ring features bromine atoms at the 2- and 6-positions and a methoxy group (-OCH₃) at the 3-position. Sulfane sulfur compounds, such as this, are part of the broader class of reactive sulfur species (RSS), which include persulfides, polysulfides, and hydrogen sulfide (H₂S) . Unlike polysulfides, which contain labile sulfane sulfur atoms capable of transfer reactions, methyl sulfanes like this compound are more stable due to the absence of polysulfide chains .

Properties

IUPAC Name |

1,3-dibromo-4-methoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2OS/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKYSRXILLZPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)SC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane typically involves the following steps:

Synthetic Routes: : The compound can be synthesized through the reaction of 2,6-dibromophenol with methanol in the presence of a base to form 2,6-dibromo-3-methoxyphenol. This intermediate is then reacted with methyl iodide in the presence of a suitable catalyst to introduce the sulfane group.

Reaction Conditions: : The reaction conditions for the synthesis include maintaining an inert atmosphere, using anhydrous solvents, and controlling the temperature to prevent side reactions.

Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding thiol derivatives.

Common Reagents and Conditions: : Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used in these reactions.

Major Products: : The major products formed from these reactions include sulfones, thiols, and various substituted phenyl derivatives.

Scientific Research Applications

(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:

Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: : The compound is utilized in biological studies to investigate the effects of sulfur-containing compounds on biological systems.

Industry: : The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) (2,6-Dibromo-3-fluorophenyl)(methyl)sulfane

- Structural Difference : The methoxy group (-OCH₃) is replaced with fluorine (-F).

- Impact: Fluorine’s electronegativity (4.0 vs. This compound has a structural similarity score of 0.88 compared to the target compound .

(b) (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane

- Structural Difference : Bromine atoms are replaced with chlorine.

- Impact: Chlorine’s smaller atomic radius (0.79 Å vs. However, the weaker electron-withdrawing effect of chlorine may alter redox behavior compared to brominated analogs .

(c) (2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane

- Structural Difference : Additional fluorine at the 5-position and bromine at the 4-position.

- Similarity score: 0.85 .

Sulfur Chain Variants

(a) Foliogarlic Trisulfanes (e.g., Compounds 4 and 5)

- Structural Difference : Contain trisulfane (-S-S-S-) moieties instead of a single methyl sulfane group.

- Impact : Trisulfanes can donate sulfane sulfur atoms, enabling redox regulation and H₂S release, which are critical for antioxidant and anticancer activity. The target compound lacks this labile sulfur, limiting its direct participation in sulfhydration/persulfidation reactions .

(b) Cysteine Polysulfides (e.g., Cys-SnH, n ≥ 3)

- Structural Difference : Linear polysulfide chains (-S-S-S-) attached to cysteine.

- Impact: These compounds efficiently transfer sulfane sulfur to thiols, modulating protein function and oxidative stress responses. The target compound’s stable methyl sulfane group cannot participate in such reactions .

Electronic and Physicochemical Properties

| Property | Target Compound | (2,6-Dibromo-3-fluorophenyl)(methyl)sulfane | (2,6-Dichloro-3-methoxyphenyl)(methyl)sulfane |

|---|---|---|---|

| Electron-Withdrawing Groups | 2 Br, 3 OCH₃ | 2 Br, 3 F | 2 Cl, 3 OCH₃ |

| LogP (Predicted) | ~3.8 | ~3.9 | ~2.5 |

| Solubility in Water | Low | Very Low | Moderate |

| Reactivity with RSS Traps | Low (stable S-CH₃) | Moderate (S-F may hydrolyze) | Low |

- Key Observations :

- Bromine’s large size and polarizability increase lipophilicity (higher LogP) compared to chlorine analogs.

- Methoxy groups enhance solubility relative to fluorine but reduce electrophilicity .

Biological Activity

(2,6-Dibromo-3-methoxyphenyl)(methyl)sulfane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique molecular structure, which includes:

- Dibromo substituents : Enhancing its reactivity and potential bioactivity.

- Methoxy group : Contributing to its solubility and interaction with biological targets.

- Methyl sulfide moiety : Implicated in various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and methoxy groups influences the compound's binding affinity and specificity. The sulfur atom may participate in redox reactions that affect cellular oxidative stress pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfane compounds possess antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds can be quite low, indicating potent activity against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 4.4 |

| Compound B | E. coli | 12.9 |

| Compound C | S. pneumoniae | 3.15 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production. In vitro studies have demonstrated that this compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of several sulfane derivatives, including this compound. The results showed that this compound exhibited a strong inhibitory effect on Gram-positive bacteria with an MIC comparable to established antibiotics.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in swelling and pain markers compared to controls, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

- Cellular Mechanisms : The compound has been shown to modulate oxidative stress responses in cells, potentially offering protective effects against oxidative damage.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.